2-phenyl-N-propylethene-1-sulfonamide
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Overview
Description
2-Phenyl-N-propylethene-1-sulfonamide is an organosulfur compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a propylethene moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-phenyl-n-propylethene-1-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthetase, dhps . This enzyme plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, leading to its inhibition. This prevents the synthesis of folate, thereby inhibiting the production of nucleic acids and ultimately halting cell growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway, which is essential for the production of nucleic acids . As a result, the cells are unable to divide and grow, leading to their eventual death .
Result of Action
The inhibition of folate synthesis by this compound leads to a decrease in the production of nucleic acids . This results in the inhibition of cell growth and division, causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-propylethene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-propylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-phenyl-N-propylethene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are widely used as antimicrobial agents.
Sulfonimidates: These compounds are structurally similar but contain a sulfonimidate group instead of a sulfonamide group.
Uniqueness: 2-phenyl-N-propylethene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other sulfonamides, it possesses a propylethene moiety, which may influence its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
2-Phenyl-N-propylethene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class, which is recognized for its broad biological activities. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer research. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C11H15NO2S
- Molecular Weight : 225.31 g/mol
- IUPAC Name : (E)-2-phenyl-N-propylethenesulfonamide
This compound functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS) . This inhibition disrupts the folate synthesis pathway, which is crucial for nucleic acid production. The following table summarizes the key aspects of its mechanism:
Mechanism Aspect | Description |
---|---|
Target Enzyme | Dihydropteroate synthetase (DHPS) |
Action Type | Competitive inhibition |
Pathway Affected | Folate synthesis |
Biological Effect | Decreased nucleic acid production |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by targeting folate metabolism, which is essential for DNA synthesis in bacteria. Research indicates that compounds in this class can effectively combat various bacterial strains, including those resistant to traditional antibiotics.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
- Case Study 1 : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by interfering with estrogen receptor signaling pathways. It exhibited low nanomolar potency in downregulating ERα levels, similar to established antiestrogens like fulvestrant .
- Case Study 2 : Another study highlighted its potential as a Keap1-Nrf2 protein-protein interaction inhibitor, enhancing Nrf2 activity and promoting cellular detoxification mechanisms. This could have implications for treating neurodegenerative diseases and other conditions characterized by oxidative stress .
Comparison with Similar Compounds
To better understand its unique properties, a comparison with other sulfonamides is informative:
Compound Name | Target Activity | Notable Features |
---|---|---|
Sulfamethoxazole | Antimicrobial | Widely used; effective against UTI |
Sulfadiazine | Antimicrobial | Commonly used in veterinary medicine |
This compound | Antimicrobial & anticancer | Unique propylethene moiety influencing activity |
Properties
IUPAC Name |
(E)-2-phenyl-N-propylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIJUUPQUTJNW-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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